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Compound of Interest

Compound Name: UK-66914

Cat. No.: B1683384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of UK-66914,

a novel Class III antiarrhythmic agent, with other established drugs in the same class:

amiodarone, sotalol, dofetilide, and ibutilide. The information is intended for researchers,

scientists, and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action and Electrophysiological
Effects
Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels

involved in the repolarization phase of the cardiac action potential. This leads to a prolongation

of the action potential duration (APD) and an increase in the effective refractory period (ERP) of

cardiac myocytes. The main target for many of these drugs is the rapid component of the

delayed rectifier potassium current (IKr). By extending the refractory period, these agents can

interrupt re-entrant arrhythmias, a common mechanism for many cardiac tachyarrhythmias.

UK-66914 is a potent and selective Class III antiarrhythmic agent.[1] It prolongs the action

potential duration and extends the effective refractory period in a concentration-dependent

manner in isolated canine ventricular muscle and Purkinje fibers, with effects starting at a

concentration of 0.1 microM.[1] Notably, at concentrations up to 20 microM, UK-66914 shows

high selectivity, as it does not affect the maximum rate of phase 0 depolarization (Vmax) or the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1683384?utm_src=pdf-interest
https://www.benchchem.com/product/b1683384?utm_src=pdf-body
https://www.benchchem.com/product/b1683384?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1711597/
https://pubmed.ncbi.nlm.nih.gov/1711597/
https://www.benchchem.com/product/b1683384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amplitude of the action potential.[1] Its mechanism is attributed to the selective blockade of the

time-dependent potassium current.[1]

Amiodarone is a complex antiarrhythmic agent with multiple mechanisms of action, including

Class I, II, III, and IV effects. Its Class III action involves the blockade of potassium channels,

leading to a prolonged APD.

Sotalol is another multi-action drug, exhibiting both beta-blocking (Class II) and potassium

channel-blocking (Class III) properties. Its Class III effects are responsible for the prolongation

of the APD and ERP.

Dofetilide is a pure and potent IKr blocker, leading to a concentration-dependent increase in

APD.

Ibutilide is also a Class III agent that prolongs the APD, primarily by blocking the IKr current.

Quantitative Comparison of Electrophysiological
Effects
The following tables summarize the available quantitative data on the effects of UK-66914 and

other Class III antiarrhythmics on key electrophysiological parameters.

Table 1: Concentration-Dependent Effects on Action Potential Duration (APD) in Canine

Ventricular Myocytes
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Drug Concentration (µM)
APD Prolongation
(%)

Reference

UK-66914 0.1 Threshold for effect [1]

1 Data not specified

10 Data not specified

20 Data not specified

Amiodarone Various Dose-dependent

Sotalol Various
Reverse use-

dependent
[2]

Dofetilide Various Dose-dependent

Ibutilide Various Dose-dependent

Note: Specific percentage increases for UK-66914 at each concentration were not available in

the reviewed literature. The data indicates a concentration-dependent effect was observed.

Table 2: IC50 Values for IKr Channel Blockade

Drug IC50 Species/Cell Line Reference

UK-66914 Not specified
Guinea pig ventricular

myocytes
[1]

Amiodarone ~1-10 µM Various

Sotalol High µM to mM range Various

Dofetilide Low nM range Various

Ibutilide Low nM to µM range Various
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In Vitro Measurement of Action Potential Duration in
Isolated Canine Ventricular Myocytes
Objective: To determine the effect of a compound on the action potential duration of isolated

cardiac myocytes.

Methodology:

Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of adult

mongrel dogs.

Electrophysiological Recording: The whole-cell patch-clamp technique is used to record

action potentials.

Solutions: Myocytes are superfused with a Tyrode's solution. The patch pipette contains a

potassium-based intracellular solution.

Stimulation: Action potentials are elicited by applying depolarizing current pulses through the

patch pipette at a fixed cycle length (e.g., 1 Hz).

Drug Application: After obtaining a stable baseline recording, the superfusion solution is

switched to one containing the test compound at various concentrations.

Data Analysis: The action potential duration at 90% repolarization (APD90) is measured

before and after drug application. Concentration-response curves are then constructed.

In Vivo Electrophysiology Study in Anesthetized Dogs
Objective: To assess the in vivo effects of a compound on cardiac electrophysiological

parameters.

Methodology:

Animal Preparation: Adult mongrel dogs are anesthetized, and catheters are inserted into the

femoral artery and vein for blood pressure monitoring and drug administration, respectively.

Catheter Placement: Multipolar electrode catheters are positioned in the right atrium and

right ventricle under fluoroscopic guidance for recording intracardiac electrograms and for
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programmed electrical stimulation.

Baseline Measurements: Baseline electrophysiological parameters, including heart rate,

intracardiac intervals (AH, HV), and effective refractory periods of the atrium and ventricle,

are recorded.

Drug Administration: The test compound is administered intravenously as a bolus or infusion.

Post-Drug Measurements: Electrophysiological parameters are reassessed at various time

points after drug administration to determine its effects.

Arrhythmia Induction: Programmed electrical stimulation is used to assess the drug's effect

on the inducibility of ventricular arrhythmias.
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Caption: Mechanism of Action of Class III Antiarrhythmic Drugs.
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Caption: Experimental Workflow for Antiarrhythmic Drug Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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